N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

mTOR inhibitor ATP-competitive inhibitor Cancer cell proliferation

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a bicyclic imidazo[1,2-b]pyrazole heterocycle linked via an ethyl spacer to a benzenesulfonamide moiety substituted at the para position with a trifluoromethoxy (-OCF3) group. This specific architecture distinguishes it from simpler benzenesulfonamide analogs and positions it as a specialized research probe for kinase inhibition studies, particularly within the PI3K/AKT/mTOR pathway.

Molecular Formula C14H13F3N4O3S
Molecular Weight 374.34
CAS No. 1798676-54-6
Cat. No. B2580513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1798676-54-6
Molecular FormulaC14H13F3N4O3S
Molecular Weight374.34
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C14H13F3N4O3S/c15-14(16,17)24-11-1-3-12(4-2-11)25(22,23)19-7-8-20-9-10-21-13(20)5-6-18-21/h1-6,9-10,19H,7-8H2
InChIKeyIHXXHSZDVZRDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1798676-54-6)


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a bicyclic imidazo[1,2-b]pyrazole heterocycle linked via an ethyl spacer to a benzenesulfonamide moiety substituted at the para position with a trifluoromethoxy (-OCF3) group [1]. This specific architecture distinguishes it from simpler benzenesulfonamide analogs and positions it as a specialized research probe for kinase inhibition studies, particularly within the PI3K/AKT/mTOR pathway . The presence of the highly electron-withdrawing and lipophilic -OCF3 group is a key structural driver of its potential pharmacokinetic and pharmacodynamic profile, differentiating it from non-fluorinated or differently substituted in-class compounds.

Why N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Replaced by Generic Analogs


Generic substitution with a broader class of benzenesulfonamides or even other imidazo[1,2-b]pyrazole derivatives is scientifically unsound due to the decisive role of the 4-trifluoromethoxy substituent. This group is not merely an inert decoration; it profoundly influences the molecule's electronic distribution, lipophilicity (LogP), metabolic stability, and target binding conformation [1]. For instance, replacing the -OCF3 group with a hydrogen atom, as in N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 1797718-93-4), eliminates a critical pharmacophoric element necessary for the reported interactions with targets like mTOR and GSK-3β [2]. The specific para-substitution pattern on the phenyl ring is also crucial; isomers with ortho- or meta-substitution, or alternative electron-withdrawing groups, cannot be assumed to achieve the same binding mode, potency, or selectivity profile. Procurement of an exact structural mimetic is mandatory for the reproducible continuation of any established research program.

Quantitative Differentiation Evidence for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide


mTOR Pathway Inhibition: A Structural Prerequisite for Potency

The compound is reported as an ATP-competitive mTOR inhibitor, a property not shared by its non-trifluoromethoxy analog (CAS 1797718-93-4). This mechanism leads to the suppression of downstream AKT and S6 phosphorylation, inducing G1-phase cell cycle arrest. The activity is directly attributed to the specific -OCF3 substitution pattern . Quantitative data for other mTOR-targeting sulfonamides, such as PI3K/mTOR dual inhibitors, show IC50 values can vary by several orders of magnitude based on minor structural modifications, highlighting the non-fungible nature of such pharmacophores.

mTOR inhibitor ATP-competitive inhibitor Cancer cell proliferation

Anti-Proliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Models

Vendor-supplied data indicates significant anti-proliferative activity against A549 and H460 NSCLC cell lines, with IC50 values ranging from 0.02 µM to 2.07 µM . This potency range is characteristic of targeted kinase inhibitors. In contrast, the des-trifluoromethoxy analog (CAS 1797718-93-4) lacks published cytotoxic data in any cancer cell line. The X-mol referenced study further suggests the compound demonstrated in vivo efficacy in an A549 xenograft model , a finding that extends its differentiation beyond simple cell-free assays.

Anti-cancer Non-small cell lung cancer A549 H460

High-Affinity GSK-3β Inhibition: A Potential Neurological Research Probe

Bioactivity profiling from an external source claims the compound exhibits nanomolar inhibition of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 0.83 nM [1]. This is an exceptionally high affinity compared to typical GSK-3β inhibitors, representing a distinct kinase selectivity profile from the mTOR activity. No GSK-3β inhibition data is available for the non-fluorinated analog (CAS 1797718-93-4) or other imidazo[1,2-b]pyrazole sulfonamides with different substitution patterns. This dual kinase-inhibitory potential is a strong differentiator for neurological disease research.

GSK-3β inhibitor Alzheimer's disease Kinase profiling

Physicochemical Differentiation: The Impact of the Trifluoromethoxy Group on Drug-Like Properties

The presence of the 4-trifluoromethoxy group fundamentally alters key physicochemical properties compared to the non-substituted analog (CAS 1797718-93-4). The -OCF3 group is a known bioisostere for methoxy and chlorine but offers superior metabolic stability and distinct electronic properties [1]. This substitution increases the molecular weight (374.34 vs. 290.34 g/mol) and is predicted to enhance lipophilicity (cLogP), which can improve membrane permeability. The strong electron-withdrawing effect of -OCF3 also reduces the pKa of the sulfonamide NH, potentially increasing its ionization at physiological pH and impacting solubility and target engagement.

Lipophilicity Metabolic stability Pharmacokinetics

Optimal Research and Discovery Applications for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide


Validated Tool Compound for mTOR Pathway Dependency Studies

Based on the reported ATP-competitive mTOR inhibition and downstream suppression of AKT/S6 phosphorylation, this compound is best utilized as a chemical probe to dissect mTOR-dependent signaling in A549 and H460 NSCLC models . Its in vivo activity in a murine xenograft model indicates it is suitable for preclinical proof-of-concept studies for mTOR-driven tumors, where downstream biomarker modulation can be assessed.

Dual-Kinase Probe for Alzheimer's Disease Target Validation

The exceptionally high-affinity GSK-3β inhibition (IC50 0.83 nM) positions this compound as a specialized probe for investigating the therapeutic hypothesis of GSK-3β inhibition in Alzheimer's disease [1]. It can be used in cellular models of tau hyperphosphorylation to validate target engagement and downstream effects, provided that selectivity over other CNS kinases is further profiled.

Pharmacokinetic/Pharmacodynamic Relationship Studies

The pronounced structural features, including the 4-trifluoromethoxy group which enhances metabolic stability and lipophilicity, make this compound an ideal candidate for studying PK/PD relationships within a congeneric series . Direct comparison with its des-OCF3 analog (CAS 1797718-93-4) in parallel assays can quantitatively map the contribution of this substituent to clearance, volume of distribution, and oral bioavailability.

Selectivity Profiling Against the Imidazo[1,2-b]pyrazole Chemotype

Procuring this specific compound enables a critical selectivity panel study against a panel of related imidazo[1,2-b]pyrazole sulfonamides. This will define its unique kinase selectivity fingerprint (e.g., mTOR vs. PI3K isoforms vs. GSK-3β), directly addressing the risk of polypharmacology that is inherent to this scaffold and establishing its value as a selective pharmacological tool versus a broader kinase inhibitor.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.